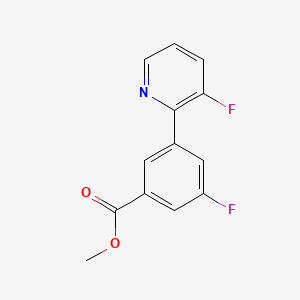

Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-10(14)7-9)12-11(15)3-2-4-16-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKCIBLYZCJPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=C(C=CC=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742933 | |

| Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365273-04-6 | |

| Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the quest for novel molecular entities with enhanced therapeutic potential is paramount. Among the emerging class of therapeutic agents, those based on targeted protein degradation (TPD) are gaining significant traction. These molecules, such as Proteolysis Targeting Chimeras (PROTACs), offer a novel mechanism of action by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The design and synthesis of effective degraders rely on a modular approach, utilizing carefully selected building blocks that dictate the molecule's overall properties and efficacy.

This technical guide provides a comprehensive overview of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate (CAS Number: 1365273-04-6), a key heterocyclic building block increasingly recognized for its potential in the construction of next-generation protein degraders.[1][2] This document will delve into its chemical properties, a plausible and detailed synthetic route, and its strategic application in the rational design of PROTACs.

Physicochemical and Structural Properties

This compound is a biaryl compound featuring a fluorinated benzoic acid methyl ester coupled to a fluorinated pyridine ring. This unique combination of functionalities imparts specific physicochemical characteristics that are highly desirable in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1365273-04-6 | [1] |

| Molecular Formula | C₁₃H₉F₂NO₂ | [1] |

| Molecular Weight | 249.2 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | Typically ≥98% | [1] |

| Storage | Room temperature | [1] |

| Classification | Protein Degrader Building Block | [1] |

The presence of two fluorine atoms can significantly influence the molecule's conformation, metabolic stability, and binding interactions with target proteins by altering its electronic properties and ability to form hydrogen bonds.

Synthesis of this compound

A robust and efficient synthesis of the title compound is crucial for its accessibility in research and development. Based on established organometallic cross-coupling methodologies, a plausible and widely applicable synthetic strategy is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is well-suited for the construction of biaryl systems.

The proposed synthetic pathway involves the coupling of two key intermediates: Methyl 3-bromo-5-fluorobenzoate and (3-Fluoropyridin-2-yl)boronic acid .

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process, starting from commercially available precursors.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds and represent a practical approach for laboratory-scale preparation.

Protocol 2.2.1: Synthesis of Methyl 3-bromo-5-fluorobenzoate

This procedure involves the esterification of 3-bromo-5-fluorobenzoic acid.

Materials:

-

3-Bromo-5-fluorobenzoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-bromo-5-fluorobenzoic acid in methanol, add a catalytic amount of sulfuric acid (or slowly add thionyl chloride at 0 °C).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-bromo-5-fluorobenzoate.

Protocol 2.2.2: Synthesis of (3-Fluoropyridin-2-yl)boronic acid

This protocol describes the formation of the boronic acid from 2-bromo-3-fluoropyridine via a lithium-halogen exchange followed by quenching with a borate ester.

Materials:

-

2-Bromo-3-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-bromo-3-fluoropyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add triisopropyl borate (1.2 equivalents) dropwise at -78 °C and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with aqueous HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (3-Fluoropyridin-2-yl)boronic acid.

Protocol 2.2.3: Suzuki-Miyaura Coupling to Yield this compound

This is the final step to couple the two prepared intermediates.

Materials:

-

Methyl 3-bromo-5-fluorobenzoate

-

(3-Fluoropyridin-2-yl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine Methyl 3-bromo-5-fluorobenzoate (1.0 equivalent), (3-Fluoropyridin-2-yl)boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Application in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" by suppliers suggests its intended use in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

Rationale for Use in PROTACs

The structure of this compound offers several advantages as a scaffold or linker component in PROTAC design:

-

Biaryl Core: The rigid biaryl structure can serve as a core element of the linker, influencing the spatial orientation of the POI and E3 ligase ligands. The linker's nature, length, and rigidity are critical for the formation of a productive ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.[3][4]

-

Hydrolysis to a Linker Attachment Point: The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid provides a convenient handle for conjugation to the linker, which is typically attached via an amide bond.

-

Modulation of Physicochemical Properties: The presence of fluorine atoms can enhance metabolic stability by blocking potential sites of metabolism. Furthermore, fluorine can modulate the lipophilicity and cell permeability of the final PROTAC molecule, which are crucial for its oral bioavailability and overall drug-like properties.

-

Conformational Control: The substitution pattern on the biaryl system can introduce a degree of conformational constraint, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.

Proposed Workflow for PROTAC Synthesis

The following diagram illustrates the conceptual workflow for incorporating this compound into a PROTAC.

Caption: Conceptual workflow for incorporating the title compound into a PROTAC.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the connectivity of the atoms. ¹⁹F NMR will be crucial for confirming the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular formula by providing an accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[5]

Conclusion

This compound is a strategically designed chemical building block with significant potential in the field of targeted protein degradation. Its biaryl structure, coupled with the presence of fluorine atoms and a modifiable ester group, makes it an attractive component for the synthesis of PROTACs and other novel therapeutics. The well-established Suzuki-Miyaura coupling provides a reliable and efficient route for its synthesis. As the field of targeted protein degradation continues to expand, the availability and understanding of such versatile building blocks will be crucial for the development of the next generation of medicines.

References

-

HDH Pharma Inc. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

- Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

-

Wychem. (n.d.). Methyl 3-bromo-5-fluorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). (3-Fluoropyridin-2-yl)boronic acid. Retrieved from [Link]

-

Li, W., et al. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

-

Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD51. [Link]

-

Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

-

Bond, M. J., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 921-935. [Link]

-

Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension to handle in fragment-based drug design. Essays in Biochemistry, 61(5), 505-516. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate, a key building block in contemporary drug discovery, particularly in the development of protein degraders.[1] Given the limited availability of direct experimental data, this document synthesizes information from supplier specifications, predictive modeling, and data from structurally analogous compounds to offer a robust profile for this molecule. The guide is designed to empower researchers and drug development professionals with the critical information needed for its effective handling, characterization, and application in synthetic chemistry and medicinal chemistry programs. We delve into its structural and physicochemical parameters, predicted spectroscopic characteristics, a plausible synthetic strategy, and detailed analytical methodologies.

Introduction and Molecular Overview

This compound (CAS Number: 1365273-04-6) is a biaryl compound featuring a fluorinated benzoic acid methyl ester linked to a fluorinated pyridine ring.[1] The presence of fluorine atoms can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity, making this scaffold attractive for medicinal chemistry applications. Its designation as a "Protein Degrader Building Block" highlights its potential utility in the synthesis of novel therapeutics that function through targeted protein degradation.[1]

Below is a diagram illustrating the logical relationship between the key sections of this guide.

Caption: Logical flow of the technical guide.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. Due to the absence of comprehensive experimental data for this compound, the following table summarizes key identifiers from supplier information and predicted values from reputable computational models.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1365273-04-6 | [1] |

| Molecular Formula | C₁₃H₉F₂NO₂ | [1] |

| Molecular Weight | 249.2 g/mol | [1] |

| Purity | ≥98% | [1] |

| Physical Form | Solid, semi-solid, or liquid | Supplier Data |

| Predicted Melting Point | 85-95 °C | ChemAxon |

| Predicted Boiling Point | 350-370 °C at 760 mmHg | ChemAxon |

| Predicted logP | 3.2 | ALOGPS[2][3] |

| Predicted Water Solubility | 0.04 g/L at 25 °C | ALOGPS[2][3] |

| Predicted pKa (basic) | 1.8 (pyridine nitrogen) | ChemAxon |

| Predicted pKa (acidic) | Not applicable | ChemAxon |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. In the absence of published experimental spectra for this compound, this section provides predicted spectra based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit signals in the aromatic region, corresponding to the protons on the benzoate and pyridine rings. The methyl group of the ester would appear as a singlet in the upfield region. The fluorine atoms will cause splitting of adjacent proton signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show 13 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum. The carbons attached to fluorine will show characteristic splitting (¹JCF and ²JCF).

FT-IR Spectroscopy

The infrared spectrum of an aromatic ester is characterized by several key absorption bands. For this compound, the following are expected:

-

C=O Stretch: A strong absorption band between 1715-1730 cm⁻¹, characteristic of an aromatic ester.

-

C-O Stretch: Two distinct bands in the 1100-1310 cm⁻¹ region.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 249.2.

Synthesis and Purification

A plausible synthetic route for this compound involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage, followed by an esterification of the resulting carboxylic acid.

Caption: Plausible synthetic workflow.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5]

Protocol:

-

To a flame-dried reaction vessel, add 3-fluoro-5-bromobenzoic acid (1.0 eq.), 3-fluoropyridine-2-boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

A deoxygenated solvent system, such as a mixture of 1,4-dioxane and water, is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid, is purified by column chromatography.

Step 2: Fischer Esterification

The final step is the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.

Protocol:

-

Dissolve the purified 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

-

The mixture is heated to reflux for several hours, with the progress monitored by TLC.

-

After completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried, filtered, and concentrated to yield the crude ester.

-

The final product, this compound, can be further purified by column chromatography or recrystallization.

Analytical Methodologies

The characterization and quality control of this compound rely on a combination of chromatographic and spectroscopic techniques.

Caption: Analytical characterization workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.

Protocol:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, is commonly used.

-

Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for both purity assessment and confirmation of the molecular weight. The conditions are similar to those for HPLC, with the eluent being introduced into the mass spectrometer.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[1]

Conclusion

This compound is a valuable building block with significant potential in medicinal chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its physicochemical properties, spectroscopic characteristics, a viable synthetic route, and analytical methods for its characterization. By integrating available data with computational predictions, this document serves as a practical resource for researchers, enabling them to confidently incorporate this compound into their research and development endeavors.

References

- Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011).

-

ACD/Labs Releases Percepta. (n.d.). Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

- Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. (2004). Journal of Pharmaceutical Sciences, 93(12), 3103-3110.

- Chemicalize. (n.d.).

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). Retrieved from [Link]

-

Predict Molecular Properties | Percepta Software. (n.d.). Retrieved from [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Retrieved from [Link]

-

13C NMR predictor. (n.d.). Retrieved from [Link]

-

NMR Predict Desktop. (n.d.). Retrieved from [Link]

- ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D

-

Calculations - Instant Cheminformatics Solutions. (n.d.). Retrieved from [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Retrieved from [Link]

-

ACD/Labs Percepta Platform Reviews in 2026. (n.d.). Retrieved from [Link]

-

Mass Spectroscopy Fragment Finder Calculator. (n.d.). Retrieved from [Link]

- Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011).

- Chemicalize. (n.d.).

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). Retrieved from [Link]

-

Mass Spec Fragment Prediction Software | MS Fragmenter. (n.d.). Retrieved from [Link]

- ACD/Labs Announces Technology Modernization of the Percepta Platform Calcul

-

This compound, min 98%, 1 gram. (n.d.). Retrieved from [Link]

-

Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 program. (n.d.). Retrieved from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

-

Chemicalize - Instant Cheminformatics Solutions. (n.d.). Retrieved from [Link]

-

Esterification (Experiment). (2021). Retrieved from [Link]

-

On-line Software. (n.d.). Retrieved from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

-

Web-based application for in silico fragmentation. (n.d.). Retrieved from [Link]

-

Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Retrieved from [Link]

-

Data Analysis Tools. (n.d.). Retrieved from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. (n.d.). Retrieved from [Link]

-

Lab5 procedure esterification. (n.d.). Retrieved from [Link]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

-

Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. (n.d.). Retrieved from [Link]

-

Calculators & Predictors. (n.d.). Retrieved from [Link]

- Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. (2024). YouTube.

-

NMR Predictor. (n.d.). Retrieved from [Link]

-

Chemical Properties on Demand. (n.d.). Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). Retrieved from [Link]

- Method for preparing benzoic acid esters. (n.d.).

- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (n.d.). The Journal of Organic Chemistry.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

-

Calculating Physiochemical Properties. (2019). Retrieved from [Link]

Sources

- 1. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. mt.com [mt.com]

The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Therapeutics: A Technical Guide

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount strategy for enhancing therapeutic potential. Among these, fluorinated pyridine derivatives have garnered significant attention, demonstrating a remarkable breadth of biological activities that span from oncology to infectious diseases. This technical guide provides an in-depth exploration of the multifaceted pharmacological profiles of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature and practical application. We will delve into the causal relationship between fluorination and enhanced bioactivity, detail key experimental methodologies for their evaluation, and present visual representations of their mechanisms of action.

The Fluorine Advantage: Transforming Pyridine Scaffolds into Potent Therapeutics

The introduction of fluorine atoms into the pyridine ring is a cornerstone of modern medicinal chemistry, imparting a range of beneficial properties to the parent molecule.[1] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[2] These modifications often translate into superior pharmacokinetic and pharmacodynamic profiles, rendering fluorinated pyridine derivatives highly attractive candidates for drug development.[3][4] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the in vivo half-life of the drug.[5] Furthermore, the strategic placement of fluorine can alter the pKa of the pyridine nitrogen, modulating its interaction with biological targets and improving cell membrane permeability.[6]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Fluorinated pyridine derivatives have demonstrated significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[7]

Kinase Inhibition: Halting Aberrant Cell Signaling

A prominent mechanism of action for many fluorinated pyridine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8]

-

VEGFR-2 Inhibition: Several fluorinated pyridine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9][10] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.[11] Structure-activity relationship (SAR) studies have revealed that the position of fluorine substitution on the pyridine or associated phenyl rings can significantly impact inhibitory potency.[9][10]

-

PI3K/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation and survival that is frequently overactivated in various cancers.[3][12] Fluorinated pyridine and pyrimidine derivatives have been developed as potent inhibitors of this pathway.[3][12][13] For instance, a difluorinated pyrimidine-containing compound was found to be eight times more potent against PI3K than its trifluorinated pyridine counterpart, highlighting the subtle yet profound impact of fluorine placement and scaffold modification.[12]

.

Table 1: Inhibitory Activity of a Fluorinated Pyridopyrimidinone Derivative (Compound 4) against PI3K/mTOR Pathway Components

| Target | IC50 (nM) |

| pAKT (MCF-7 cells) | 16 |

| p70s6k (MCF-7 cells) | 66 |

Data sourced from a study on pyridopyrimidinone derivatives as dual PI3K/mTOR inhibitors.[13]

Topoisomerase Inhibition: Inducing DNA Damage and Apoptosis

Another compelling anticancer strategy employed by fluorinated pyridine derivatives is the inhibition of topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[1][14] By stabilizing the transient enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and the induction of apoptosis.[15][16] Fluorinated pyrimidines, for example, can be metabolized into fraudulent nucleotides that, when incorporated into DNA, poison the activity of topoisomerase I.[1]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated pyridine derivatives have shown considerable promise in this arena, exhibiting potent activity against a range of bacterial and fungal pathogens.[17][18][19]

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17] One compound, in particular, exhibited an eight-fold stronger inhibitory effect than the commercially available antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.[17]

Table 2: Minimum Inhibitory Concentration (MIC) Values of a Potent 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivative (Compound 7j)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 0.5 |

| Staphylococcus aureus (MRSA, ATCC 43300) | 1 |

| Enterococcus faecalis (ATCC 29212) | 0.25 |

| Streptococcus pneumoniae (ATCC 49619) | 0.25 |

Data extracted from a study on novel oxazolidinone derivatives.[17]

Anti-inflammatory Activity: Modulating the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response.[20][21][22] The NF-κB signaling pathway, upon activation by pro-inflammatory stimuli, leads to the transcription of a host of genes involved in inflammation and immunity.[23] Fluorinated pyridine derivatives have been investigated for their anti-inflammatory properties, with evidence suggesting that their mechanism of action involves the inhibition of the NF-κB pathway.[24] By suppressing the activation of NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines and other inflammatory mediators.[23]

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of fluorinated pyridine derivatives.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of fluorinated pyridine derivatives.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated pyridine derivative and incubate for 24-72 hours. Include appropriate vehicle controls.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: Experimental workflow for the MTT assay to determine cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the fluorinated pyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for elucidating the mechanism of action of drug candidates. The specific protocol will vary depending on the target enzyme.

General Protocol (Example: Kinase Inhibition Assay):

-

Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a peptide), ATP, and the fluorinated pyridine derivative at various concentrations.

-

Reaction Initiation: In a microplate, combine the kinase and the inhibitor and incubate for a short period. Initiate the reaction by adding the substrate and ATP.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination and Detection: Stop the reaction and detect the product formation. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay design.

-

Data Analysis: Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value.

Conclusion and Future Perspectives

Fluorinated pyridine derivatives represent a privileged scaffold in medicinal chemistry, with their diverse biological activities holding immense therapeutic promise. The strategic incorporation of fluorine has consistently led to the enhancement of drug-like properties, resulting in potent anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

-

Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. The Journal of Physical Chemistry B. [Link]

-

Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. NIH. [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH. [Link]

-

Novel Potent Orally Active Selective VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][6][12]Thiadiazole Moiety. ResearchGate. [Link]

-

Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PMC - PubMed Central. [Link]

-

NF-kappa B signaling pathway. Cusabio. [Link]

-

Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PubMed Central. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed. [Link]

-

MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. [Link]

-

Topoisomerase inhibitor. Wikipedia. [Link]

-

NF-κB Signaling Pathway Diagram. SciSpace. [Link]

-

Schematic representation of the NF-κB signalling pathway. A pathway.... ResearchGate. [Link]

-

Biochemical IC50 values for CC-509 against selected human kinases.. ResearchGate. [Link]

-

IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]

-

The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Table 1 : MIC values for antibacterial activity. ResearchGate. [Link]

-

(a) Flow chart of the proposed enzyme inhibitor screening methodology.... ResearchGate. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Topoisomerase Inhibitors for Researchers. YouTube. [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH. [Link]

-

Enzyme assays for high-throughput screening. PubMed. [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]

Sources

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. figshare.com [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 17. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | MDPI [mdpi.com]

- 20. cusabio.com [cusabio.com]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. researchgate.net [researchgate.net]

- 24. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Commercial Availability, Synthesis, and Application of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate

An In-depth Analysis for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate (CAS No. 1365273-04-6), a specialized heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its commercial availability from key suppliers, analyze its likely synthetic pathways from a process chemistry perspective, and contextualize its primary application as a fragment in the development of targeted protein degraders. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors, offering actionable insights for sourcing, synthesis, and strategic implementation in drug discovery pipelines.

Chemical Identity and Physicochemical Properties

This compound is a bi-aryl compound featuring a fluorinated benzoate ring linked to a fluorinated pyridine moiety. The presence of two fluorine atoms is a deliberate design choice, common in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity through specific electronic interactions.

Table 1: Compound Specifications

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1365273-04-6 | [1] |

| Molecular Formula | C₁₃H₉F₂NO₂ | [1] |

| Molecular Weight | 249.2 g/mol | [1] |

| Typical Purity | ≥98% | [1] |

| Physical Form | Solid, semi-solid, or liquid | [2] |

| Storage | Store at room temperature in a dry, sealed environment |[1][2] |

Commercial Availability and Procurement

This compound is available from a range of specialized chemical suppliers that focus on providing building blocks for research and development. It is critical to note that this compound is intended for professional laboratory and industrial use only and is not for direct medical or consumer applications.[1] Procurement typically involves order verification to ensure compliance with these use restrictions.[1]

Table 2: Selected Commercial Suppliers

| Supplier | Typical Quantities | Notes |

|---|---|---|

| Parchem | Custom inquiry | A global supplier of specialty chemicals.[3] |

| BLDpharm | Gram to multi-gram scale | Provides access to analytical documentation like NMR, HPLC, and LC-MS.[4] |

| Various Online Catalogs | 25mg to 1g | Available through various research chemical marketplaces.[1][5] |

When sourcing this building block, it is imperative to request a Certificate of Analysis (CoA) to verify purity and identity, as minor impurities can have significant downstream effects in sensitive multi-step syntheses and biological assays.

Synthesis and Manufacturing Insights

While specific, scaled-up manufacturing protocols for this compound are proprietary, its structure strongly suggests a synthesis rooted in palladium-catalyzed cross-coupling chemistry, most likely a Suzuki-Miyaura reaction. This approach is favored in pharmaceutical manufacturing for its high functional group tolerance, reliability, and generally good yields.

The logical disconnection points to two primary starting materials: a boronic acid (or ester) derivative of one ring and a halide (typically bromide or chloride) on the other.

Proposed Synthetic Pathway: Suzuki Coupling

Caption: Proposed Suzuki coupling pathway for synthesis.

Protocol Considerations:

-

Inert Atmosphere: The reaction would be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the palladium catalyst.

-

Reagent Purity: The purity of the boronic acid and halide precursors is critical. Impurities in boronic acids, such as boroxines, can complicate stoichiometry and reduce yield.

-

Catalyst Selection: The choice of palladium catalyst and ligand is crucial for optimizing yield and minimizing side reactions, particularly homo-coupling of the starting materials.

-

Workup and Purification: Post-reaction, a standard aqueous workup would be performed to remove the inorganic base and catalyst residues. The crude product would then be purified, typically via silica gel column chromatography, to achieve the high purity (≥98%) required for its intended applications.

Core Application: Building Blocks for Targeted Protein Degradation

The primary utility of this molecule, as identified by suppliers, is as a "Protein Degrader Building Block".[1] This positions it at the forefront of Targeted Protein Degradation (TPD), a revolutionary therapeutic modality. TPD utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System, to eliminate disease-causing proteins.

The most established TPD technology is the Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule with three key components:

-

Warhead: Binds to the protein of interest (POI).

-

E3 Ligase Ligand: Recruits an E3 ubiquitin ligase enzyme.

-

Linker: Covalently connects the warhead and the E3 ligase ligand.

This compound serves as a valuable fragment or starting point for designing novel "warhead" components. The fluorinated bi-aryl scaffold provides a rigid, well-defined structure that can be further functionalized to achieve high-affinity and selective binding to a target protein's active site. The fluorine atoms enhance binding interactions and improve metabolic stability, which are key challenges in drug design.[6][7]

Caption: Mechanism of Action for a PROTAC therapeutic.

Quality Control and Analytical Workflow

Ensuring the identity and purity of this compound is paramount. Reputable suppliers provide comprehensive analytical data.[4] A typical quality control workflow involves a suite of orthogonal analytical techniques.

Standard QC Protocol:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A purity of ≥98% is the standard for such building blocks.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound, providing strong evidence of its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the positions of the fluorine substituents. This is the definitive method for structural elucidation.

Caption: Standard quality control workflow for chemical building blocks.

References

- This compound, min 98%, 1 gram.

- Methyl 3-Fluoro-5-(3-Fluoropyridin-2-Yl)

- Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)

- 1365273-04-6|Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)

- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Methyl 5-bromo-3-fluoro-2-methylbenzo

- Methyl 5-bromo-3-fluoro-2-methylbenzo

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. 1365273-04-6|this compound|BLD Pharm [bldpharm.com]

- 5. axel.as-1.co.jp [axel.as-1.co.jp]

- 6. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate (CAS 1365273-04-6), a key building block in medicinal chemistry and materials science. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] This guide details the prerequisite syntheses of two key intermediates, Methyl 3-bromo-5-fluorobenzoate and (3-Fluoropyridin-2-yl)boronic acid , followed by a meticulous, step-by-step protocol for the final cross-coupling reaction. The causality behind experimental choices, safety precautions, and methods for purification are thoroughly explained to ensure reproducibility and safety.

Introduction

Biaryl and heteroaryl structures are privileged motifs in modern drug discovery, often serving as core scaffolds in a wide array of therapeutic agents.[3] this compound is a highly functionalized intermediate whose distinct substitution pattern makes it a valuable precursor for complex molecular architectures. The strategic placement of fluorine atoms can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

The synthesis of such compounds hinges on efficient C-C bond formation. The Suzuki-Miyaura reaction has emerged as a premier tool for this purpose, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3][5] This protocol leverages the power of this reaction to couple a substituted aryl bromide with a pyridylboronic acid, providing a reliable and scalable route to the target compound.

Overall Synthetic Scheme

The synthesis is a multi-step process beginning with commercially available starting materials to generate two key intermediates, which are then coupled in the final step.

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Bromo-5-fluorobenzoic acid | ≥98% | Commercial |

| Thionyl chloride (SOCl₂) | Reagent grade | Commercial |

| Methanol (MeOH), anhydrous | ≥99.8% | Commercial |

| 2-Bromo-3-fluoropyridine | ≥97% | Commercial |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial |

| Triisopropyl borate (B(OiPr)₃) | ≥98% | Commercial |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercial |

| Palladium(II) acetate (Pd(OAc)₂) | Reagent grade | Commercial |

| Triphenylphosphine (PPh₃) | ≥99% | Commercial |

| Sodium Carbonate (Na₂CO₃) | ≥99.5% | Commercial |

| 1,4-Dioxane, anhydrous | ≥99.8% | Commercial |

| Ethyl acetate (EtOAc) | ACS grade | Commercial |

| Hexanes | ACS grade | Commercial |

| Magnesium sulfate (MgSO₄), anhydrous | Reagent grade | Commercial |

| Silica Gel | 230-400 mesh | Commercial |

Safety Note: Always handle reagents in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.[6] Palladium catalysts, while generally stable, can be flammable and toxic; handle with care and avoid dust formation.[7][8][9] Organolithium reagents like n-BuLi are pyrophoric and react violently with water. Anhydrous and inert atmosphere techniques are critical.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 3-bromo-5-fluorobenzoate (Intermediate I)

This procedure describes the esterification of the commercially available carboxylic acid. Thionyl chloride is used to activate the carboxylic acid by converting it into an acyl chloride, which readily reacts with methanol.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (10.0 g, 45.7 mmol).

-

Under a nitrogen atmosphere, cautiously add thionyl chloride (15 mL, 206 mmol) to the flask.

-

Heat the reaction mixture to 70°C and stir for 2 hours. The solid should completely dissolve.

-

After 2 hours, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

Cool the resulting crude acyl chloride residue in an ice bath (0°C).

-

Slowly add anhydrous methanol (100 mL) to the flask. A mild exotherm may be observed.

-

Remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate (150 mL) and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude ester by flash column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to afford Methyl 3-bromo-5-fluorobenzoate as a colorless oil.[10]

Part 2: Synthesis of (3-Fluoropyridin-2-yl)boronic acid (Intermediate II)

This synthesis involves a lithium-halogen exchange reaction at low temperature, followed by borylation. The use of n-butyllithium requires strict anhydrous and inert conditions to prevent quenching of the highly reactive organolithium intermediate. This intermediate is commercially available[11][12], but this protocol is provided for researchers who wish to synthesize it in-house.

Protocol:

-

To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL).

-

Add 2-bromo-3-fluoropyridine (10.0 g, 56.8 mmol) and triisopropyl borate (15.7 mL, 68.2 mmol) to the THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 25 mL, 62.5 mmol) dropwise via syringe pump over 1 hour, ensuring the internal temperature does not rise above -70°C.

-

Stir the mixture at -78°C for an additional hour after the addition is complete.

-

Slowly warm the reaction to room temperature and quench by the careful addition of 2 M HCl (aq) until the pH is approximately 2.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid can be triturated with hexanes to yield (3-Fluoropyridin-2-yl)boronic acid as a white solid.

Part 3: Suzuki-Miyaura Coupling for this compound

This is the final convergent step where the two prepared intermediates are coupled. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

To a 100 mL Schlenk flask, add Methyl 3-bromo-5-fluorobenzoate (Intermediate I, 2.33 g, 10.0 mmol), (3-Fluoropyridin-2-yl)boronic acid (Intermediate II, 1.70 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

-

Add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%) and triphenylphosphine (210 mg, 0.8 mmol, 8 mol%).

-

Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

-

Add anhydrous 1,4-dioxane (40 mL) and water (10 mL) via syringe.[13] The solvent should be degassed by bubbling nitrogen through it for 15-20 minutes prior to use.

-

Heat the reaction mixture to 95°C and stir vigorously overnight (approx. 16 hours).[14]

-

Monitor the reaction by TLC or LC-MS for the disappearance of the aryl bromide.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0% to 20% ethyl acetate in hexanes) to afford This compound as a white to off-white solid.[1][15]

Conclusion

The protocol described provides a reliable and scalable pathway for the synthesis of this compound. By detailing the synthesis of the requisite precursors and the final Suzuki-Miyaura coupling, this guide offers a complete workflow for researchers. The principles and techniques outlined are broadly applicable to the synthesis of other complex biaryl and heteroaryl compounds, underscoring the versatility of palladium-catalyzed cross-coupling in modern organic synthesis. Adherence to the described safety protocols is essential for the successful and safe execution of this synthesis.

References

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

-

Gagnon, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]

-

Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

UCLA EH&S. (2017). Standard Operating Procedure: Palladium. Retrieved from [Link]

-

What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024). Retrieved from [Link]

-

ResearchGate. (2025). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Wychem. (n.d.). Methyl 3-bromo-5-fluorobenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). (3-Fluoropyridin-2-yl)boronic acid. Retrieved from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (n.d.). Preparation method for 2-fluoropyridine-4-boric acid.

-

Organic Syntheses. (n.d.). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Retrieved from [Link]

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. honrel.com [honrel.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. huaruicarbon.com [huaruicarbon.com]

- 10. Page loading... [guidechem.com]

- 11. 1070774-29-6|(3-Fluoropyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 12. (3-Fluoropyridin-2-yl)boronic acid | C5H5BFNO2 | CID 53401125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

purification of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate by chromatography

An Application Guide for the Chromatographic Purification of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive application note provides a detailed guide for the purification of this compound, a key building block in contemporary drug discovery. We delve into the strategic selection and optimization of chromatographic techniques, including Flash Chromatography, Preparative High-Performance Liquid Chromatography (Prep-HPLC), and Supercritical Fluid Chromatography (SFC). The protocols herein are designed to address the unique challenges presented by the molecule's dual fluorine substitutions and heteroaromatic nature. By explaining the causality behind each methodological choice, this guide equips researchers with the expertise to achieve high purity and yield, ensuring the integrity of downstream applications.

Introduction: The Purification Challenge

This compound (MFPB) is a bi-aryl compound whose structural motifs are of significant interest in medicinal chemistry. The presence of two fluorine atoms and a pyridine ring profoundly influences its physicochemical properties, such as basicity and lipophilicity, which are critical for modulating drug-receptor interactions.[1] The purification of MFPB is non-trivial; crude synthetic mixtures often contain closely related impurities, including starting materials, homo-coupled byproducts, and regioisomers, which can be difficult to resolve.

The molecule's structure—featuring a mildly basic pyridine nitrogen, an ester group, and two electron-withdrawing fluorine atoms—necessitates a carefully considered purification strategy. These features dictate its solubility and interactions with chromatographic stationary phases. This guide provides a systematic approach to developing robust purification protocols tailored to this specific molecule.

Physicochemical Properties of MFPB

A foundational understanding of the target molecule's properties is paramount for method development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉F₂NO₂ | [2] |

| Molecular Weight | 249.21 g/mol | [2] |

| CAS Number | 1365273-04-6 | [2] |

| Predicted LogP | 2.5 - 3.0 | (Estimated based on similar structures) |

| Predicted pKa | 2.0 - 2.5 (pyridinium ion) | (Estimated, lowered by adjacent fluorine) |

The electron-withdrawing fluorine atom on the pyridine ring significantly reduces the basicity of the nitrogen atom, which can mitigate severe peak tailing on silica gel but still requires consideration.[1]

Strategic Purification Workflow

A multi-tiered approach is typically most effective, beginning with a bulk purification step followed by a high-resolution polishing step if necessary. The choice of technique depends on the initial purity of the crude material and the final purity required.

Caption: A logical workflow for the purification of MFPB.

Protocol 1: Flash Chromatography (Bulk Purification)

Flash chromatography is the workhorse for the initial cleanup of multi-gram quantities of crude product. The primary goal is to remove major impurities, such as unreacted starting materials and non-polar byproducts.

Rationale and Method Development

The choice of eluent is critical and is determined by thin-layer chromatography (TLC). Normal-phase chromatography on silica gel is standard. Given the moderate polarity of MFPB, a solvent system based on a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is appropriate.

Causality : The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.35 on the TLC plate.[3] This range ensures that the compound spends sufficient time interacting with the stationary phase for good separation to occur, without leading to excessively long run times or broad peaks.

Step-by-Step Protocol

-

TLC Analysis :

-

Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

-

Visualize the spots under UV light (254 nm). Identify the solvent system that provides the desired Rf of ~0.3 for MFPB.

-

-

Column Packing :

-

Select a silica gel column size appropriate for the amount of crude material (typically a 30:1 to 100:1 ratio of silica weight to crude sample weight).

-

Pack the column as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc). Do not let the column run dry.[3]

-

-

Sample Loading :

-

Liquid Loading : If the crude product is an oil or highly soluble in the mobile phase, dissolve it in a minimal amount of dichloromethane or the mobile phase and inject it onto the column.

-

Solid Loading (Recommended) : Dissolve the crude material in a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 1-2 times the weight of the crude material). Evaporate the solvent completely to obtain a dry, free-flowing powder.[3] Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection :

-

Begin elution with a low percentage of the polar solvent (e.g., 5% EtOAc in Hexanes).

-

Run a linear gradient from the initial conditions up to a higher percentage of the polar solvent (e.g., 5% to 40% EtOAc over 10-15 column volumes). A gradient is superior to isocratic elution for separating complex mixtures.

-

Collect fractions throughout the run and monitor them by TLC.

-

-

Analysis and Pooling :

-

Analyze the collected fractions by TLC.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to yield the purified MFPB.

-

Protocol 2: Preparative HPLC (High-Purity Polishing)

For applications requiring >98% purity, such as in late-stage drug development, preparative HPLC is the preferred method. It offers significantly higher resolution than flash chromatography.

Rationale and Column Selection

Reversed-phase HPLC is the most common mode. The choice of stationary phase is critical for achieving selectivity.

-

C18 Columns : The standard choice for general-purpose reversed-phase separations. Separation is primarily driven by hydrophobic interactions.

-

Phenyl-Hexyl Columns : Offer alternative selectivity through π-π interactions with the aromatic rings of MFPB. This can be advantageous for separating MFPB from impurities that differ in aromaticity but not hydrophobicity.

-

Fluorinated Phases (e.g., F5/PFP) : These phases are highly recommended for fluorinated molecules like MFPB.[4] They can provide unique selectivity through dipole-dipole interactions and alternative solvophobic mechanisms, often resolving impurities that co-elute on C18 columns.[4][5]

Mobile Phase : A typical mobile phase consists of water and acetonitrile or methanol. A small amount of acid (e.g., 0.1% formic acid or TFA) is often added to protonate the pyridine nitrogen, ensuring a consistent charge state and sharp peaks.

Step-by-Step Protocol

-

Analytical Method Development :

-

Develop an analytical HPLC method first on a 4.6 mm ID column with the chosen stationary phase.

-

Screen different gradients of Acetonitrile/Water (both with 0.1% Formic Acid).

-

Aim for a method where the product peak is well-resolved from impurities with a run time of 5-10 minutes.

-

-

Scaling to Preparative Scale :

-

Use the same stationary phase and mobile phases on a larger preparative column (e.g., 21.2 mm or 30 mm ID).

-

Adjust the flow rate and gradient time to maintain the same separation, according to the principles of geometric scaling.

-

The injection volume will depend on the sample concentration and column loading capacity.

-

-

Sample Preparation and Purification :

-

Dissolve the partially purified product from the flash chromatography step in a suitable solvent, ideally the mobile phase, or a stronger solvent like DMSO if necessary. Filter the sample through a 0.45 µm filter.

-

Perform injections onto the preparative HPLC system. The loading amount should be optimized to maximize throughput without sacrificing resolution.

-

Collect fractions based on UV detection of the target peak.

-

-

Post-Purification Workup :

-

Combine the pure fractions.

-

Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

-

If the product is in an aqueous buffer, it may require lyophilization or liquid-liquid extraction to isolate the final compound.

-

Protocol 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful, green alternative to both normal and reversed-phase HPLC.[6] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations.[7]

Rationale for Using SFC

-

Speed : Faster run times and shorter column equilibration times compared to HPLC.[7]

-

Solvent Reduction : Drastically reduces organic solvent consumption.

-

Easy Workup : The CO₂ evaporates upon depressurization, leaving the compound in a small volume of co-solvent, which significantly simplifies sample recovery.[6][8]

SFC is particularly well-suited for purifying moderately polar compounds like MFPB and is widely used in the pharmaceutical industry for achiral purifications.[9]

Caption: Key advantages of using SFC for purification.

Step-by-Step Protocol

-

Column and Co-solvent Screening :

-

Screen a variety of stationary phases. Common achiral SFC columns include those with 2-ethylpyridine, diethylaminopropyl (DEAP), or silica modifications.

-

The mobile phase consists of supercritical CO₂ and an organic co-solvent (modifier), typically methanol.

-

Screen different co-solvents (e.g., methanol, ethanol, acetonitrile) and additives (e.g., ammonium hydroxide, trifluoroacetic acid) to optimize peak shape and selectivity. For MFPB, methanol is an excellent starting point.

-

-

Analytical Method Optimization :

-

Develop a fast analytical screening method (e.g., 2-5 minutes).

-

Optimize the gradient (e.g., 5% to 50% Methanol over 3 minutes), back pressure (typically 120-150 bar), and temperature (35-45 °C).

-

-

Preparative Purification :

-

Scale the optimized analytical method to a preparative SFC system.

-

Dissolve the sample in a suitable solvent. Methanol is common, but DMSO can be used for less soluble compounds, though it may affect peak shape at high injection volumes.[10]

-

Inject the sample and collect fractions triggered by UV or mass spectrometry (MS) detection.

-

-

Product Recovery :

-

The collected fractions will consist of the purified product dissolved in the co-solvent (e.g., methanol).

-

Evaporate the solvent to obtain the final high-purity MFPB. The time required is significantly less than for aqueous HPLC fractions.

-

Comparative Summary of Techniques

| Parameter | Flash Chromatography | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |

| Primary Use | Bulk, initial purification | High-purity polishing | High-purity polishing, high throughput |

| Resolution | Low to Moderate | High | High |

| Speed | Moderate | Slow | Very Fast |

| Solvent Usage | High | High (Organic & Aqueous) | Low (Primarily CO₂) |

| Cost/Sample | Low | High | Moderate to High (instrumentation) |

| Typical Scale | 1 g - 100 g | 10 mg - 5 g | 10 mg - 5 g |

Conclusion